Ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate
Description
Ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate is a heterocyclic compound featuring a thiazole core substituted with methyl groups at the 4- and 5-positions and an ester moiety at the 2-position. Thiazoles are sulfur- and nitrogen-containing five-membered rings known for their diverse pharmacological and material science applications . This compound is cataloged under CAS numbers such as 2949-22-6 and 923-37-5, indicating its recognition in chemical databases and commercial catalogs . Its synthesis typically involves cyclization reactions or functional group transformations, as seen in analogous thiazole derivatives .
Properties
IUPAC Name |
ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-4-11-8(10)7-9-5(2)6(3)12-7/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDWDLQDWDNKSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(S1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629089 | |
| Record name | Ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79247-96-4 | |
| Record name | Ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate typically involves the reaction of ethyl acetoacetate with thiourea in the presence of a halogenating agent such as N-bromosuccinimide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring .
Industrial Production Methods: Industrial production methods for this compound often utilize similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with different functional groups replacing the ester moiety.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : Ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate serves as a crucial intermediate in the synthesis of more complex molecules. Its thiazole framework is often utilized to create derivatives with enhanced biological activity or improved pharmacological profiles.
Biology
- Antimicrobial and Antifungal Properties : Research has shown that this compound exhibits significant antimicrobial and antifungal activities. Studies indicate its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents .
Medicine
- Pharmacophore in Drug Design : this compound has been explored as a pharmacophore in drug design. Its anti-inflammatory and anticancer properties have been investigated in several studies. For instance, its interaction with topoisomerase II suggests potential applications in cancer therapy by inducing apoptosis in cancer cells .
Industry
- Agrochemical Development : The compound is utilized in the formulation of agrochemicals aimed at pest control and crop protection. Its biological activity contributes to the development of environmentally friendly pesticides that can effectively manage agricultural pests .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated potent activity comparable to standard antibiotics .
Case Study 2: Anti-inflammatory Activity
In vitro experiments assessing the anti-inflammatory properties revealed that this compound significantly reduced pro-inflammatory cytokine production in human cell lines. This suggests its potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial activity .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Methyl groups (4,5-dimethyl) increase hydrophobicity, while trifluoromethyl (CF₃) enhances electronic effects and bioavailability .
- Reactivity : Chloromethyl derivatives (e.g., ) allow facile nucleophilic substitutions, enabling diverse derivatization.
- Hybrid Systems : Benzimidazole-thiazole hybrids (e.g., ) exhibit enhanced biological activity due to synergistic interactions.
Pharmacological Activity Comparison
- This compound : Demonstrates broad-spectrum antimicrobial and anti-inflammatory properties, attributed to the thiazole core’s ability to inhibit enzymes like cyclooxygenase (COX) .
- Trifluoromethyl Derivatives : The CF₃ group in Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate improves resistance to oxidative metabolism, making it a candidate for antiviral agents .
Biological Activity
Ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate (EDT) is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is primarily investigated for its antimicrobial, antifungal, anti-inflammatory, and potential anticancer properties. This article synthesizes findings from various research studies to provide a comprehensive overview of the biological activity of EDT.
Chemical Structure and Properties
This compound is characterized by its unique thiazole ring structure. This structure plays a crucial role in its biological activity, allowing it to interact with various biomolecules such as enzymes and proteins. One notable interaction is with topoisomerase II, an enzyme essential for DNA replication and repair, which can lead to DNA damage and apoptosis in cells.
Target and Mode of Action
The primary mode of action for EDT involves its ability to inhibit specific enzymes and disrupt cellular processes. Thiazole derivatives are known to exhibit a range of biological activities:
- Antimicrobial and Antifungal Activity : EDT has shown promise against various bacterial strains and fungi. For example, it has been evaluated for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Candida species .
- Antioxidant Properties : The compound exhibits antioxidant activity, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Research indicates that EDT may reduce inflammation by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α .
Biochemical Pathways
EDT interacts with multiple biochemical pathways due to its structural characteristics. It can influence cell signaling pathways and gene expression, leading to significant cellular effects such as cell cycle arrest and apoptosis.
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound:
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of EDT against several bacterial strains including MRSA. The results indicated that EDT exhibited significant inhibitory effects at low concentrations, suggesting its potential as a therapeutic agent in treating resistant infections .
Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of EDT against drug-resistant Candida strains. The findings revealed that EDT demonstrated superior antifungal activity compared to traditional antifungal agents like fluconazole, highlighting its potential application in treating fungal infections .
Study 3: Anti-inflammatory Effects
In vitro studies assessed the anti-inflammatory effects of EDT on human cell lines exposed to inflammatory stimuli. The compound significantly reduced the secretion of pro-inflammatory cytokines IL-6 and TNF-α at concentrations lower than those used in conventional treatments .
Q & A
Q. What are the common synthetic routes for Ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via cyclization reactions involving ethyl 2-bromoacetate derivatives and thiourea under alkaline conditions. Key steps include the formation of the thiazole ring through nucleophilic substitution and cyclization. Optimization of reaction parameters (e.g., solvent choice, temperature, and catalyst use) significantly impacts yield. For example, thermal-mediated reactions with ammonium persulfate in DMSO at 70°C for 24 hours have achieved moderate yields (~46%) for related thiazole derivatives . Automated flow reactors can further enhance reproducibility and purity by minimizing side reactions .
Methodological Tip : Use high-resolution mass spectrometry (HRMS) and H/C NMR to confirm intermediate structures during synthesis.
Q. How can crystallographic techniques validate the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. The SHELX suite (e.g., SHELXL) enables refinement of crystallographic data, particularly for small molecules. For example, H-atom positions can be refined using a riding model approximation to improve accuracy . Ensure data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .
Example Data :
| Parameter | Value |
|---|---|
| Space group | P/c |
| R-factor | <5% |
| Resolution | 0.84 Å |
Q. What spectroscopic methods are critical for characterizing this thiazole derivative?
- NMR : H NMR (δ ~1.3 ppm for CH groups, δ ~4.3 ppm for ethyl ester protons) and C NMR (δ ~165 ppm for carbonyl carbons) confirm substituent positions .
- Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode detects the molecular ion peak (e.g., [M+H] at m/z 215.05) .
- IR Spectroscopy : Stretching vibrations at ~1700 cm (C=O ester) and ~1250 cm (C-S bond) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational modeling and experimental data for this compound?
Discrepancies often arise from solvent effects or incomplete basis sets in density functional theory (DFT) calculations. For example, gas-phase DFT may not account for polar solvent interactions, leading to mismatches in dipole moment predictions. Validate models using:
Q. What strategies optimize the synthesis of novel derivatives (e.g., amides) from this thiazole core?
Direct C-H functionalization under mild conditions minimizes side reactions. For example:
- Thermal Amidation : React with 2-adamantyloxoacetic acid and (NH)SO in DMSO at 70°C to yield N-substituted carboxamides (46% yield) .
- Photocatalyzed Reactions : Use Ru(bpy)_3$$^{2+} under blue LED light for regioselective functionalization .
Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) with UV detection at 254 nm.
Q. How can AI-driven tools enhance the design of thiazole-based drug candidates?
AI platforms (e.g., retrosynthesis planners) leverage reaction databases to predict feasible routes for modifying the thiazole core. For instance, substituting the ethyl ester with bioisosteres (e.g., carbamates) improves metabolic stability. AI models trained on >10,000 thiazole reactions achieve >85% accuracy in route prediction .
Example Workflow :
- Input target structure into the AI tool.
- Filter proposed routes by atom economy and step count.
- Validate top candidates via microfluidic high-throughput screening.
Q. What analytical challenges arise in studying this compound’s interactions with biological targets?
- False Positives in Binding Assays : Thiazoles often exhibit nonspecific binding due to hydrophobic interactions. Use orthogonal techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm affinity .
- Metabolite Identification : LC-MS/MS with collision-induced dissociation (CID) differentiates parent compounds from metabolites .
Data Contradiction Analysis
Q. How to address conflicting crystallographic and spectroscopic data for polymorphic forms?
Polymorphism can lead to divergent melting points or spectral profiles. For example, a study found two polymorphs of a related thiazole with melting points differing by 15°C. Resolution steps:
- Perform differential scanning calorimetry (DSC) to detect phase transitions.
- Use synchrotron SCXRD to resolve subtle lattice variations .
Example : A 2.5°C DSC endotherm indicated a metastable polymorph undetectable by standard XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
